molecular formula C25H25NO5 B11517827 Methyl 4-(4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 4-(4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11517827
M. Wt: 419.5 g/mol
InChI Key: RWXXNOBIUKOFAW-UHFFFAOYSA-N
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Description

Methyl 4-(4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a mouthful of a compound! Let’s break it down:

  • Chemical Structure: : The compound’s structure consists of a quinoline ring system with various substituents. The presence of hydroxyl and methoxy groups adds complexity to its properties.

  • Origin: : It is often synthesized as an intermediate in the Maillard reaction, which occurs during food processing and contributes to flavor, color, and nutritional changes.

Preparation Methods

Synthetic Routes::

  • Maillard Reaction: : Methyl 4-(4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is formed during the Maillard reaction between reducing sugars (e.g., glucose) and amino acids or proteins. This reaction occurs at elevated temperatures and leads to a complex mixture of compounds.

  • Chemical Synthesis: : Specific synthetic routes involve cyclization reactions, protecting group manipulations, and enolization steps. detailed protocols are scarce due to the compound’s complexity.

Industrial Production:: Industrial-scale production methods are limited, primarily because this compound is not a major commercial product.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The phenolic hydroxyl group can undergo oxidation, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.

    Substitution: Substituents on the aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Lewis acids or strong acids (e.g., AlCl₃, H₂SO₄).

Major Products:: The specific products depend on reaction conditions and substituent positions. Oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

    Antioxidant Properties: Methyl 4-(4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibits antioxidant activity due to its enolone structure.

Mechanism of Action

The compound’s antioxidant effects likely involve scavenging free radicals, protecting cellular components, and modulating oxidative stress pathways. Further mechanistic studies are needed.

Comparison with Similar Compounds

While direct analogs are scarce, related quinoline derivatives and phenolic compounds share some features. Notable compounds include:

Properties

Molecular Formula

C25H25NO5

Molecular Weight

419.5 g/mol

IUPAC Name

methyl 4-(4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C25H25NO5/c1-14-22(25(29)31-3)23(16-4-8-18(27)9-5-16)24-20(26-14)12-17(13-21(24)28)15-6-10-19(30-2)11-7-15/h4-11,17,23,26-27H,12-13H2,1-3H3

InChI Key

RWXXNOBIUKOFAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)O)C(=O)OC

Origin of Product

United States

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